1-(Tetrahydrofuran-3-yl)piperazine hydrochloride
Overview
Description
1-(Tetrahydrofuran-3-yl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a tetrahydrofuran ring attached to a piperazine moiety, with the hydrochloride salt form enhancing its solubility in water
Mechanism of Action
Target of Action
It is known that piperazine compounds, a class to which this compound belongs, generally act on gaba receptors .
Mode of Action
Piperazine compounds are known to act as gaba receptor agonists . They bind to these receptors, enhancing the effect of the neurotransmitter GABA, which results in an inhibitory effect on the nervous system .
Biochemical Pathways
As a gaba receptor agonist, it can be inferred that it affects the gabaergic system, which plays a crucial role in neuronal excitability, muscle tone, and the sleep-wake cycle .
Pharmacokinetics
Piperazine compounds are known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
As a gaba receptor agonist, it can be inferred that it enhances the inhibitory effect of gaba on the nervous system, which could lead to effects such as reduced neuronal excitability .
Preparation Methods
The synthesis of 1-(Tetrahydrofuran-3-yl)piperazine hydrochloride typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Ring opening of aziridines: Aziridines undergo ring-opening reactions with N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, with a focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
1-(Tetrahydrofuran-3-yl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Coupling reactions: The compound can participate in coupling reactions such as Buchwald-Hartwig amination and Suzuki coupling.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-(Tetrahydrofuran-3-yl)piperazine hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated as a potential therapeutic agent for various diseases, including cancer, neurological disorders, and infectious diseases.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(Tetrahydrofuran-3-yl)piperazine hydrochloride can be compared with other piperazine derivatives such as:
Cariprazine: An atypical antipsychotic agent used to treat schizophrenia and bipolar disorder.
Vortioxetine: An antidepressant with multiple activities on the serotoninergic system.
Piperazine hydrate: An anthelminthic used to treat intestinal worm infections.
The uniqueness of this compound lies in its structural combination of a tetrahydrofuran ring and a piperazine moiety, which imparts distinct physicochemical properties and biological activities.
Properties
IUPAC Name |
1-(oxolan-3-yl)piperazine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-6-11-7-8(1)10-4-2-9-3-5-10;/h8-9H,1-7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTVBTPBSAOGSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2CCNCC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693144 | |
Record name | 1-(Oxolan-3-yl)piperazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461714-60-2, 1147422-71-6 | |
Record name | Piperazine, 1-(tetrahydro-3-furanyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1461714-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Oxolan-3-yl)piperazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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